Cas no 50274-95-8 (2-chloro-1-(chloromethyl)-4-nitrobenzene)

2-Chloro-1-(chloromethyl)-4-nitrobenzene is a chlorinated nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chloro and nitrosubstituents enhances its reactivity, making it suitable for nucleophilic substitution and further functionalization. Its stable aromatic structure ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactivity and potential hazards. Proper storage and handling are essential to maintain its purity and effectiveness in industrial processes.
2-chloro-1-(chloromethyl)-4-nitrobenzene structure
50274-95-8 structure
Product Name:2-chloro-1-(chloromethyl)-4-nitrobenzene
CAS No:50274-95-8
MF:C7H5Cl2NO2
MW:206.026099920273
CID:371366
PubChem ID:3016511
Update Time:2025-05-28

2-chloro-1-(chloromethyl)-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-chloro-1-(chloromethyl)-4-nitro-
    • 2-chloro-1-(chloromethyl)-4-nitrobenzene
    • alpha,2-dichloro-4-nitrotoluene
    • 2-chloro-1-chloromethyl-4-nitro-benzene
    • NS00032033
    • EN300-131601
    • OFZJESMXFWZEAW-UHFFFAOYSA-N
    • EINECS 256-517-9
    • 2-chloro-4-nitrobenzylchloride
    • SCHEMBL2205749
    • SCHEMBL13981973
    • DTXSID00198279
    • AKOS013681312
    • FT-0752155
    • 2-chloro-4-nitrobenzyl chloride
    • 50274-95-8
    • Inchi: 1S/C7H5Cl2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
    • InChI Key: OFZJESMXFWZEAW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CCl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 204.97
  • Monoisotopic Mass: 204.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.4062 (rough estimate)
  • Boiling Point: 311.5°C at 760 mmHg
  • Flash Point: 142.2°C
  • Refractive Index: 1.6100 (estimate)

2-chloro-1-(chloromethyl)-4-nitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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